Antiproliferative Potency in MDA MB 468 Breast Cancer Cells: 2-Hydroxystilbene vs. Resveratrol
In a parallel-solution-phase library of 30 monohydroxylated (E)-stilbenes, 2-hydroxystilbene (compound 5iz) exhibited a GI₅₀ of 1.1 µM against the MDA MB 468 human breast carcinoma cell line in an MTT assay following 72 h of drug exposure. Under identical assay conditions within the same study, resveratrol was found to be inactive (GI₅₀ > 40 µM) [1]. This represents an approximately 36-fold or greater potency advantage for the ortho-monohydroxystilbene over the trihydroxylated natural product. Notably, 2-hydroxystilbene was the only 2-hydroxy-substituted compound among the four most potent agents in the series (5jy: 0.96 µM; 5iz: 1.1 µM; 5gy: 1.4 µM; 5iy: 1.6 µM) [1].
| Evidence Dimension | Antiproliferative potency — growth inhibition (GI₅₀) |
|---|---|
| Target Compound Data | 2-Hydroxystilbene (5iz): GI₅₀ = 1.1 µM |
| Comparator Or Baseline | Resveratrol (trans-3,4′,5-trihydroxystilbene): GI₅₀ > 40 µM |
| Quantified Difference | ≥ ~36-fold greater potency for 2-hydroxystilbene |
| Conditions | MDA MB 468 human breast carcinoma cell line; MTT assay; 72 h drug exposure; testing in triplicate |
Why This Matters
For procurement decisions in anticancer screening programs, 2-hydroxystilbene offers quantifiable, cell-based activity where resveratrol is entirely inactive, making it a more informative probe for ortho-hydroxystilbene SAR and a superior starting scaffold for lead optimization.
- [1] Lion CJ, Matthews CS, Stevens MFG, Westwell AD. Synthesis, Antitumor Evaluation, and Apoptosis-Inducing Activity of Hydroxylated (E)-Stilbenes. J Med Chem. 2005;48(4):1292-1295. DOI: 10.1021/jm049238e. PMID: 15715501. View Source
